molecular formula C25H26N4O4 B3939343 N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline

N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline

Cat. No. B3939343
M. Wt: 446.5 g/mol
InChI Key: JJJCGCJACVRJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline, also known as NBMPR, is a compound used in scientific research for its ability to inhibit nucleoside transporters. The synthesis method for NBMPR involves several steps, including the reaction of 4-methoxybenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 2-nitroaniline and benzyl bromide. The resulting compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline inhibits nucleoside transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, leading to a decrease in nucleoside uptake. The exact mechanism of action of N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline is still being studied, but it is thought to involve a conformational change in the transporter protein that prevents nucleoside binding.
Biochemical and physiological effects:
The inhibition of nucleoside transporters by N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline can have a variety of biochemical and physiological effects. Inhibition of nucleoside uptake can lead to a decrease in DNA and RNA synthesis, which can affect cell proliferation and differentiation. Additionally, N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have anti-tumor effects in certain cancer cell lines, possibly due to its ability to inhibit nucleoside transporters.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline in lab experiments is its specificity for nucleoside transporters. This allows researchers to study the effects of nucleoside transport inhibition without affecting other cellular processes. However, N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline can have off-target effects on other transporter proteins, which can complicate data interpretation. Additionally, the use of N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline in animal studies is limited by its poor solubility and bioavailability.

Future Directions

There are several future directions for research involving N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline. One area of interest is the development of more potent and selective nucleoside transporter inhibitors. Additionally, the use of N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline in combination with other anti-cancer agents is being explored as a potential treatment for cancer. Finally, the role of nucleoside transporters in various physiological processes, such as immune cell function and metabolism, is an area of ongoing research.

Scientific Research Applications

N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline has been used in scientific research as a tool to study nucleoside transporters. These transporters are responsible for the uptake of nucleosides, which are essential building blocks for DNA and RNA synthesis. Inhibition of these transporters can have a variety of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-33-22-10-7-20(8-11-22)25(30)28-15-13-27(14-16-28)21-9-12-24(29(31)32)23(17-21)26-18-19-5-3-2-4-6-19/h2-12,17,26H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJCGCJACVRJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(4-methoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.